molecular formula C18H28N2OS B13807586 4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide CAS No. 69353-27-1

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide

Cat. No.: B13807586
CAS No.: 69353-27-1
M. Wt: 320.5 g/mol
InChI Key: IMWDOFPCUYJVPE-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenecarbothioamide core substituted with a 2-methylpropoxy group and a piperidin-1-ylethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzenecarbothioamide core: This step involves the reaction of a substituted benzene derivative with a thiocarbonyl compound under controlled conditions to form the benzenecarbothioamide core.

    Introduction of the 2-methylpropoxy group: The benzenecarbothioamide core is then reacted with a 2-methylpropoxy halide in the presence of a base to introduce the 2-methylpropoxy group.

    Attachment of the piperidin-1-ylethyl group: Finally, the intermediate product is reacted with a piperidin-1-ylethyl halide to attach the piperidin-1-ylethyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-ylethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: this compound shares structural similarities with other benzenecarbothioamide derivatives, such as 4-(2-ethoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide and 4-(2-methylpropoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide.

    Uniqueness: The presence of the 2-methylpropoxy and piperidin-1-ylethyl groups in this compound imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

CAS No.

69353-27-1

Molecular Formula

C18H28N2OS

Molecular Weight

320.5 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide

InChI

InChI=1S/C18H28N2OS/c1-15(2)14-21-17-8-6-16(7-9-17)18(22)19-10-13-20-11-4-3-5-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,22)

InChI Key

IMWDOFPCUYJVPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=S)NCCN2CCCCC2

Origin of Product

United States

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